molecular formula C10H9ClN2O B1621364 2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 87591-79-5

2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1621364
CAS No.: 87591-79-5
M. Wt: 208.64 g/mol
InChI Key: KPABQRQVYRRJPX-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound . It is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrimido[1,2-a]benzimidazoles involves chemical transformations . Another method involves an efficient synthesis of EG promoted intermolecular cyclization of 2-aminopyridines with Φ-oxo ester or alkynoate to afford 2-substituted 4H-pyrido[1,2-a]pyrimidin-4-ones . A protocol for the insertion of SAr group in 4H-pyrido[1,2-a]pyrimidin-4-one molecule using sulfonyl hydrazides as thiol surrogates has also been documented .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as FT-IR, 1H and 13C NMR, and mass spectrometry . Single Crystal X-ray crystallography can be used for establishing the molecular structure .


Chemical Reactions Analysis

The chemical reactions of “this compound” can be analyzed based on the reactions of similar compounds. For instance, the reaction of 2-phenyl substituted 4H-pyrido[1,2-a]pyrimidin-4-ones with benzene thiol under certain conditions can yield isolated products .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its molecular weight is 208.65 .

Mechanism of Action

The mechanism of action of “2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” can be inferred from the mechanisms of similar compounds. For example, the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety and hazards of “2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” can be analyzed based on the safety data of similar compounds. For instance, the compound “3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” has hazard statements including H302, H317, H341, and H412 .

Properties

IUPAC Name

2-(chloromethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-2-3-9-12-8(5-11)4-10(14)13(9)6-7/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPABQRQVYRRJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=CC2=O)CCl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368652
Record name 2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87591-79-5
Record name 2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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